Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate
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Overview
Description
Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is a chemical compound with the molecular formula C14H19BrN2O4 It is a derivative of nicotinic acid and contains a bromine atom, a tert-butoxycarbonyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate typically involves multiple steps. One common method starts with the bromination of nicotinic acid to introduce the bromine atom at the 5-position. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid (TFA), are commonly used.
Ester Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH), or acidic conditions, such as hydrochloric acid (HCl), can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine.
Ester Hydrolysis: The major product is the carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is not well-documented. its structure suggests that it may interact with biological targets through its bromine atom, amino group, and ester functionality. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-6-amino-nicotinate: Lacks the tert-butoxycarbonyl group.
Ethyl 5-bromo-6-methylamino-nicotinate: Lacks the tert-butoxycarbonyl group.
Ethyl 5-bromo-nicotinate: Lacks both the tert-butoxycarbonyl and methylamino groups.
Uniqueness
Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is unique due to the presence of both the tert-butoxycarbonyl and methylamino groups, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and potential interactions with biological targets.
Properties
IUPAC Name |
ethyl 5-bromo-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-6-20-12(18)9-7-10(15)11(16-8-9)17(5)13(19)21-14(2,3)4/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNTFVSDYUUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N(C)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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